molecular formula C15H13N3O4S B1242386 2-methyl-1,1,4-trioxo-N-(2-pyridinyl)-3H-1$l^{6},2-benzothiazine-3-carboxamide

2-methyl-1,1,4-trioxo-N-(2-pyridinyl)-3H-1$l^{6},2-benzothiazine-3-carboxamide

Cat. No. B1242386
M. Wt: 331.3 g/mol
InChI Key: MNSCVRXKDINXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1,1,4-trioxo-N-(2-pyridinyl)-3H-1$l^{6},2-benzothiazine-3-carboxamide is a benzothiazine.

Scientific Research Applications

Synthetic Strategies and Biological Applications

Benzothiazines are notable for their diverse synthetic strategies and potential as drug candidates for various diseases. The synthesis of benzothiazine derivatives involves multiple methods, including the use of 2-aminothiophenol, 1,3-dicarbonyl compounds, or α-haloketones, yielding high potential yields. These compounds have shown promise in applications ranging from cancer treatment to managing vasorelaxant, diabetic, hypertension, mycotic, and microbial infections (Mir, Dar, & Dar, 2020). Furthermore, the structural similarity of benzothiazines to phenothiazine drugs highlights their potential in drug discovery and therapeutic applications.

Antitubercular Activity

Research into specific derivatives of benzothiazines, such as those involving isonicotinoylhydrazinecarboxamide and N'-(E)-heteroaromatic-isonicotinohydrazide derivatives, has shown significant anti-tubercular activity. These compounds exhibit in vitro efficacy against strains of M. tuberculosis and non-tuberculous mycobacteria, highlighting the potential of benzothiazine derivatives in developing new treatments for tuberculosis and related bacterial infections (Asif, 2014).

Optoelectronic Materials

Benzothiazines and their derivatives, such as quinazolines and pyrimidines, have also found applications in the development of optoelectronic materials. These compounds have been utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the versatility of benzothiazine derivatives in materials science. The integration of benzothiazine and pyrimidine fragments into π-extended conjugated systems is particularly valuable for creating novel optoelectronic materials (Lipunova et al., 2018).

properties

Product Name

2-methyl-1,1,4-trioxo-N-(2-pyridinyl)-3H-1$l^{6},2-benzothiazine-3-carboxamide

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

2-methyl-1,1,4-trioxo-N-pyridin-2-yl-3H-1λ6,2-benzothiazine-3-carboxamide

InChI

InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,13H,1H3,(H,16,17,20)

InChI Key

MNSCVRXKDINXEY-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(=O)C2=CC=CC=C2S1(=O)=O)C(=O)NC3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylic acid-1,1-dioxide (127 mg.) and 2-aminopyridine (52 mg.) in tetrahydrofuran (5 ml.) is added, with stirring, a solution of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (148 mg.) in tetrahydrofuran (1 ml.). The mixture is stirred at room temperature (23°-25° C.) for four hours and is then concentrated under reduced pressure to an oil. Thin layer chromatography on silica gel plates in the system - benzene:acetic acid (95:5) and visualization of the plate under a 366 mμ lamp showed, by comparison with an authentic sample, the title compound is present.
Name
3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylic acid-1,1-dioxide
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
148 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN1C(C(=O)O)C(=O)c2ccccc2S1(=O)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1,1,4-trioxo-N-(2-pyridinyl)-3H-1$l^{6},2-benzothiazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-methyl-1,1,4-trioxo-N-(2-pyridinyl)-3H-1$l^{6},2-benzothiazine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-methyl-1,1,4-trioxo-N-(2-pyridinyl)-3H-1$l^{6},2-benzothiazine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-methyl-1,1,4-trioxo-N-(2-pyridinyl)-3H-1$l^{6},2-benzothiazine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-methyl-1,1,4-trioxo-N-(2-pyridinyl)-3H-1$l^{6},2-benzothiazine-3-carboxamide
Reactant of Route 6
2-methyl-1,1,4-trioxo-N-(2-pyridinyl)-3H-1$l^{6},2-benzothiazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.